molecular formula C14H15NO4 B12188304 Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- CAS No. 1370051-12-9

Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]-

Cat. No.: B12188304
CAS No.: 1370051-12-9
M. Wt: 261.27 g/mol
InChI Key: PLULMVCURFGWBI-UHFFFAOYSA-N
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Description

Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- is a compound that features a benzofuran ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]-, often involves complex organic reactions. One common method is the free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which reduces side reactions and increases yield .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods often use catalysts such as palladium or copper to facilitate the formation of the benzofuran ring .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuran derivative with additional oxygen-containing groups, while reduction might yield a more saturated benzofuran derivative .

Scientific Research Applications

Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- is unique due to its specific structure, which includes a glycine moiety and a benzofuran ring.

Properties

CAS No.

1370051-12-9

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C14H15NO4/c1-8-3-4-11-10(7-19-14(11)9(8)2)5-12(16)15-6-13(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

PLULMVCURFGWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC(=O)O)C

Origin of Product

United States

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